3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a benzoyl group, an azetidine ring, and an imidazolidine-2,4-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:
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Formation of the Pyridin-2-yloxybenzoyl Intermediate
Starting Materials: Pyridine-2-ol and 3-bromobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.
Product: 3-(Pyridin-2-yloxy)benzoyl chloride.
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Azetidine Ring Formation
Starting Materials: 3-(Pyridin-2-yloxy)benzoyl chloride and azetidine.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere using a solvent like tetrahydrofuran (THF) and a base such as sodium hydride.
Product: 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl) intermediate.
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Formation of Imidazolidine-2,4-dione
Starting Materials: The azetidine intermediate and imidazolidine-2,4-dione.
Reaction Conditions: This step often requires heating in a polar solvent like dimethylformamide (DMF) with a catalyst such as potassium carbonate.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce solvent use and waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the pyridine and benzoyl groups.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the azetidine and imidazolidine rings.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in polar aprotic solvents with a base.
Products: Substituted derivatives at the pyridine or benzoyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide.
Catalysts: Potassium carbonate, sodium hydride.
Scientific Research Applications
Chemistry
Building Block: Used in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Potential:
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione: shares similarities with other azetidine and imidazolidine derivatives, such as:
Uniqueness
Structural Complexity: The combination of pyridine, benzoyl, azetidine, and imidazolidine moieties in a single molecule is unique.
Biological Activity: Exhibits a broad range of biological activities due to its ability to interact with multiple molecular targets.
Synthetic Versatility: Can be used as a versatile building block for the synthesis of various complex molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-16-9-20-18(25)22(16)13-10-21(11-13)17(24)12-4-3-5-14(8-12)26-15-6-1-2-7-19-15/h1-8,13H,9-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJLHHFOUJJMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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